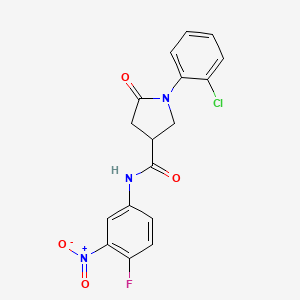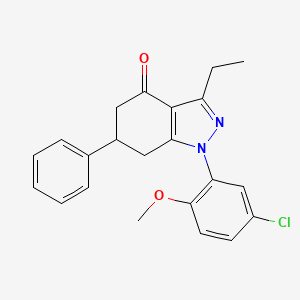
1-(5-CHLORO-2-METHOXYPHENYL)-3-ETHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is an organic compound with a complex structure that includes a chlorinated methoxyphenyl group, an ethyl group, and a phenyl group attached to a tetrahydroindazole core
Preparation Methods
The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Introduction of Substituents: The chlorinated methoxyphenyl group, ethyl group, and phenyl group are introduced through various substitution reactions, often involving halogenation, alkylation, and arylation reactions.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the tetrahydroindazole core, which is then further functionalized to obtain the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: The chlorinated methoxyphenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic compounds.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases and conditions. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the development of new industrial chemicals or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by interfering with their normal function. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one can be compared with other similar compounds, such as:
1-(5-Chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea: This compound has a similar chlorinated methoxyphenyl group but differs in its core structure and functional groups.
1-(5-Chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid: This compound also contains a chlorinated methoxyphenyl group but has a different core structure and functional groups.
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: This compound has a similar chlorinated phenyl group but differs in its functional groups and overall structure.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c1-3-17-22-19(11-15(12-20(22)26)14-7-5-4-6-8-14)25(24-17)18-13-16(23)9-10-21(18)27-2/h4-10,13,15H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXRZWISEZPUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=C1C(=O)CC(C2)C3=CC=CC=C3)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


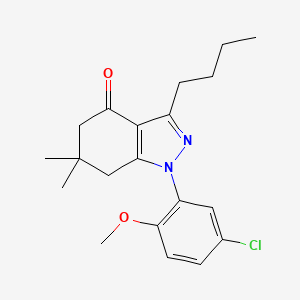
![4-(TRIFLUOROMETHYL)-N-(2-{[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE](/img/structure/B4300146.png)

![4-CHLORO-3-NITRO-N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}BENZAMIDE](/img/structure/B4300160.png)
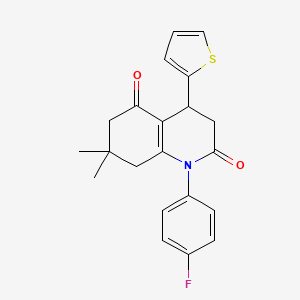
![N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide](/img/structure/B4300183.png)
![6-butyl 8-ethyl 5-amino-2-methyl-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300185.png)
![ETHYL 4-[2-(1-BENZYL-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE](/img/structure/B4300194.png)
![6,8-DIETHYL 5-AMINO-7-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE](/img/structure/B4300216.png)
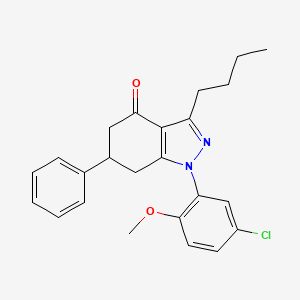
![ETHYL 2-(2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4300234.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide](/img/structure/B4300236.png)
![2-[(2-CHLORO-5-NITROBENZYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZIMIDAZOLE](/img/structure/B4300249.png)
